molecular formula C26H28O4 B1436192 2,4-Bis(benzyloxy)-6-pentylbenzoic acid CAS No. 104307-50-8

2,4-Bis(benzyloxy)-6-pentylbenzoic acid

Cat. No. B1436192
M. Wt: 404.5 g/mol
InChI Key: XRDZDGQVLMWIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(benzyloxy)-6-pentylbenzoic acid (2,4-BBPBA) is an organic compound derived from the benzoic acid family. It is a white crystalline solid with a melting point of 75-77 °C and a boiling point of 310-312 °C. 2,4-BBPBA is a widely studied compound with various applications in scientific research. It has been used to study the mechanism of action of various drugs, as well as to explore the biochemical and physiological effects of certain compounds. In

Scientific Research Applications

Optical and Electronic Properties

  • Research on benzobisoxazoles, structurally related to 2,4-bis(benzyloxy)-6-pentylbenzoic acid, demonstrates their potential in modifying optical and electronic properties. The influence of aryl group substitution and conjugation axis variation in these compounds can alter the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and band gap, which is significant for electronic and photonic applications (Tlach et al., 2013).

Reactivity in Organic Chemistry

  • Studies on similar structures, like O-benzylating reagents, have shown the impact of isomeric core structures on the reactivity in organic synthesis. This indicates potential uses of 2,4-bis(benzyloxy)-6-pentylbenzoic acid in facilitating specific organic reactions (Fujita et al., 2015).

Electrochemical and Optical Applications

  • Research on benzooxadiazole-containing monomers reveals their significant influence on electronic properties of polymers. This suggests that similar compounds like 2,4-bis(benzyloxy)-6-pentylbenzoic acid could be explored for applications in electrochromic devices (Goker et al., 2014).

Fluorescence Bioimaging

  • Studies on squaraine derivatives, which are structurally related, indicate potential in fluorescence bioimaging applications. The electronic properties of these derivatives make them suitable for use as fluorescent probes (Chang et al., 2019).

properties

IUPAC Name

2-pentyl-4,6-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O4/c1-2-3-6-15-22-16-23(29-18-20-11-7-4-8-12-20)17-24(25(22)26(27)28)30-19-21-13-9-5-10-14-21/h4-5,7-14,16-17H,2-3,6,15,18-19H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDZDGQVLMWIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(benzyloxy)-6-pentylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Lin, T Annamalai, P Bansod, YC Tse-Dinh, D Sun - MedChemComm, 2013 - pubs.rsc.org
Naturally occurring anziaic acid has very recently been reported as a topoisomerase I inhibitor with antibacterial activity. Herein total synthesis of anziaic acid and its structural …
Number of citations: 27 pubs.rsc.org

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